Ethyl vanillin beta-D-glucopyranoside

thermal stability controlled release flavor precursor

Ethyl vanillin β-D-glucopyranoside is a non-volatile aroma precursor that resists premature volatilization during high-temperature processing. Upon thermal cleavage (~260°C), it releases ethyl vanillin—3× more potent than vanillin—ensuring controlled, on-demand flavor delivery without processing losses. The β-anomeric configuration provides superior shelf stability over the α-anomer. FEMA GRAS (No. 3801) with JECFA no safety concern. Ideal for baked goods, cigarette sidestream aroma enhancement, and food authenticity reference standards. Request bulk quote today.

Molecular Formula C15H20O8
Molecular Weight 328.31 g/mol
CAS No. 122397-96-0
Cat. No. B048083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl vanillin beta-D-glucopyranoside
CAS122397-96-0
SynonymsETHYLVANILLINBETA-D-GLUCOPYRANOSIDE
Molecular FormulaC15H20O8
Molecular Weight328.31 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H20O8/c1-2-21-10-5-8(6-16)3-4-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h3-6,11-15,17-20H,2,7H2,1H3
InChIKeySWESETWDPGZBCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly

Ethyl Vanillin beta-D-Glucopyranoside (CAS 122397-96-0) — Procurement-Ready Profile of a FEMA-GRAS Latent Flavor Glycoside


Ethyl vanillin beta-D-glucopyranoside (syn. glucoethylvanillin, ethyl vanillin glucoside; CAS 122397-96-0) is a synthetic phenolic glycoside in which the phenolic hydroxyl of ethyl vanillin is β-O-linked to D-glucopyranose [1]. Classified as a latent aroma precursor, it is essentially odorless at ambient temperature and releases the potent aglycone ethyl vanillin—approximately three times more potent than vanillin—upon thermal or enzymatic cleavage of the glycosidic bond [2]. It is listed in the FDA Substances Added to Food inventory, holds FEMA GRAS No. 3801, and has been evaluated by JECFA (No. 892) with an ADI of "No safety concern at current levels of intake" [1][2]. The compound appears as a white crystalline powder (mp 199–200 °C), decomposes on heating, and is slightly soluble in water and ethanol but insoluble in fats and oils [2].

Ethyl Vanillin beta-D-Glucopyranoside — Why Free Ethyl Vanillin or Vanillin Glucoside Cannot Simply Replace It


The glycosylation of ethyl vanillin fundamentally alters its physicochemical and performance profile relative to both free ethyl vanillin and the vanillin-based glucoside analog (glucovanillin). Free ethyl vanillin is volatile and aroma-active at room temperature, leading to evaporative losses during high-temperature processes such as baking or cigarette combustion; in contrast, the glucoside conjugate is non-volatile until the glycosidic bond is thermally or enzymatically cleaved, enabling controlled, on-demand aroma delivery [1]. Compared with vanillin beta-D-glucopyranoside, the ethyl vanillin aglycone provides approximately threefold higher odor potency, meaning that substitution with the vanillin glucoside would require significantly higher loading to achieve equivalent sensory impact . Furthermore, the β-D-glucopyranoside anomeric configuration is critical: the α-anomer (ethyl vanillin-α-glucoside) is susceptible to hydrolysis by the very enzymes used in its biocatalytic synthesis, limiting industrial yield and shelf stability—a liability absent in the β-anomer [2]. These differences in volatility, potency, and configurational stability mean that in-class substitution without reformulation will alter release kinetics, aroma intensity, and product consistency.

Ethyl Vanillin beta-D-Glucopyranoside — Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Thermal Decomposition and Controlled-Release Profile vs. Free Ethyl Vanillin

Ethyl vanillin beta-D-glucopyranoside decomposes on heating without boiling, with a JECFA-reported melting point of 199–200 °C [1]. Thermogravimetric analysis (TGA) indicates that release of the ethyl vanillin aglycone from the glucoside matrix occurs at approximately 260 °C [2]. In contrast, free ethyl vanillin exhibits a boiling point of approximately 295 °C (with decomposition) [3]. This means the glucoside releases its active aroma payload within a distinct, lower thermal window than the free aglycone's volatilization range, providing a controlled-release mechanism that free ethyl vanillin cannot replicate.

thermal stability controlled release flavor precursor thermogravimetric analysis

Mainstream Smoke Transfer Rate Ranking: EVG vs. Encapsulated Ethyl Vanillin vs. Levulinic Acid

In a controlled cigarette paper ingredient transfer study reported at CORESTA Congress 2018, three additives—levulinic acid (LA), ethylvanillin glucoside (EVG), and encapsulated ethylvanillin (EnEV)—were applied to cigarette paper at identical positions, and their transfer into mainstream smoke was measured under ISO smoking regimes using both king-size (KS) and superslim (SS) cigarette formats [1]. The transfer rate ranking was unambiguously LA > EnEV > EVG, with EVG exhibiting the lowest transfer into mainstream smoke [1]. Additionally, the ratio of additive between mainstream smoke and filter tips (EVsmoke/EVfilter) was significantly lower than the corresponding nicotine ratio, indicating that EVG-derived ethyl vanillin is preferentially retained in the filter rather than delivered in the smoke stream [1]. This positions EVG as the most sustained-release option among the three formats tested.

cigarette paper mainstream smoke transfer flavor precursor pyrolysis delivery

Pyrolysis Aglycone Transfer Ranking Among Seven Glycosidic Flavor Precursors in Cigarette Smoke

A systematic study of pyrolysis transfer rules for seven glycosidic flavor precursors added to cigarette paper (at 0.001%, 0.010%, and 0.050% w/w of cut tobacco) measured aglycone transfer rates into mainstream and sidestream smoke [1]. Among the seven precursors—5-methylfurfuryl alcohol glucoside, menthol glucoside, anisyl alcohol glucoside, leaf alcohol glucoside, phenylethanol glucoside, ethyl vanillin glucoside, and vanillin glucoside—the transfer rate ranking in mainstream smoke placed menthol glucoside as the lowest, followed by leaf alcohol glucoside, then anisyl alcohol glucoside, phenylethanol glucoside, and finally ethyl vanillin glucoside and vanillin glucoside as the two lowest aromatic aldehyde glycosides [1]. Across the 0.001% addition condition, mainstream smoke aglycone transfer rates ranged from 0.27% to 1.24%, and sidestream transfer rates ranged from 0.42% to 1.71% [1]. Ethyl vanillin glucoside consistently clustered in the lowest transfer tier alongside vanillin glucoside, confirming that aromatic aldehyde glycosides exhibit intrinsically slower pyrolytic release than alcohol glycosides [1].

pyrolysis transfer aglycone release glycoside comparison sidestream smoke

β-Anomer Configurational Stability Advantage Over Ethyl Vanillin-α-Glucoside

Ethyl vanillin-α-glucoside, the α-anomeric counterpart of the target compound, has been explored as an alternative precursor-aroma compound synthesized via transglycosylation using α-glucosidase XgtA from Xanthomonas campestris [1]. However, wild-type XgtA not only synthesizes the α-glucoside but also hydrolyzes it, severely limiting net yield. Through rational mutagenesis, the L145I/S272T double mutant achieved a maximum ethyl vanillin-α-glucoside yield of 52.41%, with remarkably lower hydrolysis activity toward the product compared to the wild-type enzyme [1]. This intrinsic hydrolytic vulnerability is inherent to the α-anomeric configuration when produced enzymatically in aqueous systems. Ethyl vanillin beta-D-glucopyranoside, synthesized chemically via the Koenigs-Knorr method or improved cost-effective routes (e.g., patent CN108276461B), is not subject to this enzymatic back-hydrolysis, enabling quantitative deprotection to high-purity product [2]. The β-anomer thus offers superior lot-to-lot consistency and shelf stability in formulated products.

anomeric stability enzymatic hydrolysis biocatalytic synthesis glycoside yield

Regulatory Safety Clearance: FEMA GRAS and JECFA Acceptance as a Delineated Procurement Criterion

Ethyl vanillin beta-D-glucopyranoside holds explicit regulatory approvals that are product-specific and not automatically extendable to other glycosidic derivatives. It is assigned FEMA GRAS No. 3801 (published in GRAS Publication No. 17) and JECFA No. 892, with a full specification monograph including identity (NMR), purity (≥99% by HPLC), melting point (199–200 °C), and solubility profile [1][2]. The JECFA evaluation (2001, Session 57) concluded 'No safety concern at current levels of intake when used as a flavouring agent' [2]. The compound is also listed in the FDA Substances Added to Food inventory (formerly EAFUS) for use as a flavoring agent or adjuvant [3]. In contrast, ethyl vanillin-α-glucoside and other anomeric or aglycone variants lack comparable regulatory monographs, meaning their use in food or tobacco would require de novo safety evaluation. For procurement in regulated markets, this established safety documentation eliminates regulatory uncertainty and accelerates product development timelines.

regulatory compliance FEMA GRAS JECFA food additive safety

Ethyl Vanillin beta-D-Glucopyranoside — Evidence-Backed Application Scenarios for Scientific and Industrial Users


Heat-Processed Bakery Products Requiring Delayed Aroma Release During Baking

In baked goods such as cookies, cakes, and pastry products, free ethyl vanillin volatilizes prematurely during dough mixing, proofing, and early-stage baking, resulting in aroma loss and inconsistent final product flavor. Ethyl vanillin beta-D-glucopyranoside remains non-volatile and odorless at ambient and moderate processing temperatures, with aglycone release occurring at approximately 260 °C [1]. This thermal threshold aligns with the late-stage surface temperatures reached during baking, ensuring that the potent ethyl vanillin aroma (threefold more intense than vanillin ) is delivered at the moment of consumption rather than lost during processing. Typical use levels recommended by FEMA GRAS are 15–150 mg/kg for baked goods .

Cigarette Paper and Heated Tobacco Products for Sidestream Aroma Modulation

Ethyl vanillin beta-D-glucopyranoside is explicitly designed for application to cigarette wrapping paper to alter sidestream smoke aroma without contributing to mainstream smoke taste during puffing [2]. The CORESTA 2018 transfer study demonstrated that EVG has the lowest mainstream smoke transfer rate among three tested additives (LA > EnEV > EVG), with preferential retention in the filter rather than the inhaled smoke stream [3]. The multi-glycoside pyrolysis study further confirmed that ethyl vanillin glucoside clusters in the lowest aglycone transfer tier, with mainstream transfer rates of 0.27%–1.24% at 0.001% loading on cigarette paper [4]. This makes EVG the precursor of choice when the design objective is to enhance sidestream aroma while minimizing changes to mainstream smoke composition—a critical consideration for low-tar cigarette formulations.

Authenticity Verification and Food Fraud Detection in Vanilla-Flavored Products

UHPLC-HRMS analysis has confirmed that ethyl vanillin and its glucoside precursors are absent in genuine vanilla extracts from both Vanilla planifolia and Vanilla tahitensis [5]. Consequently, the detection of ethyl vanillin beta-D-glucopyranoside or its hydrolysis product ethyl vanillin in a product labeled as 'natural vanilla' serves as a definitive marker of adulteration with synthetic flavorings [5]. Analytical reference standards of the glucoside (purity ≥99% by HPLC [6]) are therefore essential for food authenticity laboratories, regulatory enforcement agencies, and quality control departments seeking to validate 'natural' label claims.

Enzymatic Hydrolysis Studies Using β-Glucosidase as a Mechanistic Probe for Glycoside Cleavage Kinetics

Ethyl vanillin beta-D-glucopyranoside serves as a well-characterized model substrate for studying β-glucosidase kinetics and specificity. Its aglycone (ethyl vanillin) is readily quantified by HPLC or UV-Vis spectroscopy upon hydrolysis, and the compound's defined β-anomeric configuration ensures that observed hydrolysis rates reflect genuine β-glucosidase activity without interference from α-anomer contamination [7]. This contrasts with ethyl vanillin-α-glucoside, where the product is itself susceptible to enzymatic re-hydrolysis during synthesis, complicating kinetic interpretations [7]. The JECFA monograph provides validated identity and purity specifications (NMR, HPLC ≥99%, mp 199–200 °C) that ensure experimental reproducibility across laboratories [6].

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